![molecular formula C13H16BrNO2 B1470661 (4-Bromophenyl)(4-hydroxy-4-methylpiperidin-1-yl)methanone CAS No. 1464158-41-5](/img/structure/B1470661.png)
(4-Bromophenyl)(4-hydroxy-4-methylpiperidin-1-yl)methanone
Overview
Description
Scientific Research Applications
Crystal Growth and Nonlinear Optical Properties
- Crystal Growth and Characterization: A derivative, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, was synthesized using Scholten-Boumann condensation reaction method. Its crystalline structure was determined to be orthorhombic, and it exhibited good thermal stability and significant second harmonic generation (SHG) efficiency, indicating its potential for nonlinear optical (NLO) applications (Revathi et al., 2018).
Antioxidant Properties
- Synthesis and Antioxidant Properties: Bromophenol derivatives, including (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated variants, were synthesized and shown to possess effective antioxidant activities. These compounds were evaluated for their radical scavenging abilities, demonstrating potential as natural antioxidants (Çetinkaya et al., 2012).
Antibacterial Activity
- Marine Derived Bromophenols: Bromophenols isolated from the marine red alga Rhodomela confervoides, including novel compounds, exhibited moderate to strong antibacterial activities. These findings highlight the potential of marine resources in discovering new antibacterial agents (Xu et al., 2003).
Carbonic Anhydrase Inhibitory Properties
- Bromophenol Derivatives as Enzyme Inhibitors: Novel bromophenol derivatives, including synthesized natural products, were tested for their inhibitory effects on the human carbonic anhydrase enzyme. Some compounds showed significant inhibitory activity, suggesting their utility in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Crystal Structure Analysis
- Crystal Structure Elucidation: The crystal structure of a related adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was determined, contributing to the understanding of molecular interactions and stability (Revathi et al., 2015).
properties
IUPAC Name |
(4-bromophenyl)-(4-hydroxy-4-methylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(17)6-8-15(9-7-13)12(16)10-2-4-11(14)5-3-10/h2-5,17H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWBIQHJRUPTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-hydroxy-4-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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